molecular formula C8H17NO2 B7905876 3,3-Dimethoxy-cyclohexylamine

3,3-Dimethoxy-cyclohexylamine

Cat. No.: B7905876
M. Wt: 159.23 g/mol
InChI Key: RCNYFLBKRYHAOQ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-cyclohexylamine is an organic compound with the molecular formula C8H17NO2. It is a derivative of cyclohexylamine, characterized by the presence of two methoxy groups attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-cyclohexylamine typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as ruthenium or palladium on carbon are often employed to facilitate the hydrogenation steps, ensuring efficient conversion and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexylamines .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3,3-dimethoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYFLBKRYHAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC(C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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